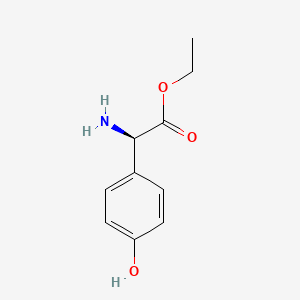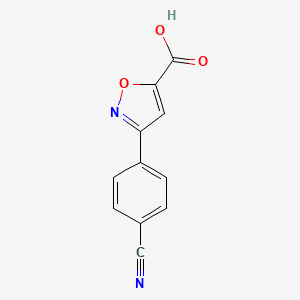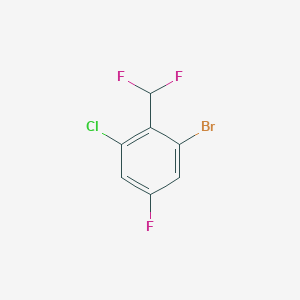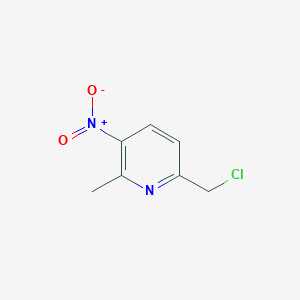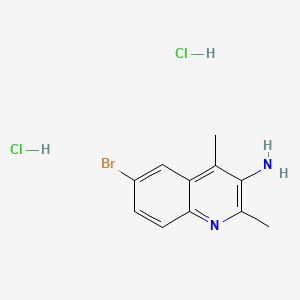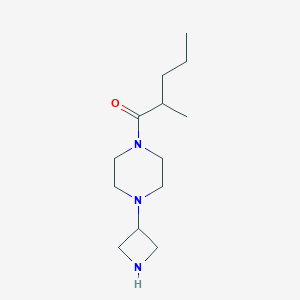
1-(4-(Azetidin-3-yl)piperazin-1-yl)-2-methylpentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Azetidin-3-yl)piperazin-1-yl)-2-methylpentan-1-one is a chemical compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Azetidin-3-yl)piperazin-1-yl)-2-methylpentan-1-one typically involves the reaction of azetidine with piperazine under controlled conditions. The process may include steps such as:
Formation of Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Coupling with Piperazine: The azetidine ring is then coupled with piperazine using reagents like coupling agents or catalysts to facilitate the reaction.
Introduction of Methylpentanone Group:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Azetidin-3-yl)piperazin-1-yl)-2-methylpentan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-(Azetidin-3-yl)piperazin-1-yl)-2-methylpentan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(Azetidin-3-yl)piperazin-1-yl)-2-methylpentan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine hydrochloride
- (4-(Azetidin-3-yl)piperazin-1-yl)(phenyl)methanone
Uniqueness
1-(4-(Azetidin-3-yl)piperazin-1-yl)-2-methylpentan-1-one stands out due to its unique combination of an azetidine ring and a piperazine ring, which imparts distinct chemical and biological properties. Its structural features make it a versatile compound for various applications, differentiating it from other similar compounds.
Properties
Molecular Formula |
C13H25N3O |
|---|---|
Molecular Weight |
239.36 g/mol |
IUPAC Name |
1-[4-(azetidin-3-yl)piperazin-1-yl]-2-methylpentan-1-one |
InChI |
InChI=1S/C13H25N3O/c1-3-4-11(2)13(17)16-7-5-15(6-8-16)12-9-14-10-12/h11-12,14H,3-10H2,1-2H3 |
InChI Key |
WHNOWNHVPSNFCT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(=O)N1CCN(CC1)C2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


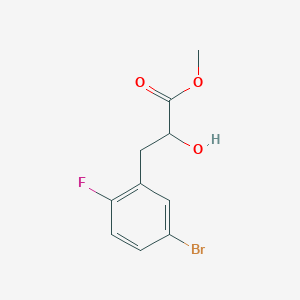
![[3-Phenyl-5-(trifluoromethyl)phenyl]boronic acid](/img/structure/B13567268.png)
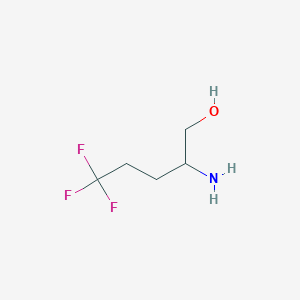
![{7-Azaspiro[3.5]nonan-5-yl}methanolhydrochloride](/img/structure/B13567276.png)


